Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
88211-22-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,6-8H,3-5H2,(H,10,11) |
InChI Key |
MQFISUOMMHQFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1C=C2)C(=O)O |
Origin of Product |
United States |
Significance of the Bicyclo 3.2.1 Octane Framework in Organic Chemistry
The Bicyclo[3.2.1]octane skeleton is a bridged bicyclic system that constitutes the core structural framework of numerous significant natural products, particularly in the terpene and alkaloid families. nih.gov Its widespread occurrence in molecules with potent biological activities has made it a subject of intense interest for synthetic chemists. nih.gov Natural products containing this moiety include the antinociceptive agent gelsemine (B155926) and the antibiotic platensimycin. nih.gov
The rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework makes it an example of a "privileged substructure" in medicinal chemistry. acs.org Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. acs.org The conformational rigidity of bicyclic systems can lead to a smaller entropic penalty upon binding to a receptor, potentially enhancing binding affinity. acs.org Furthermore, such rigid scaffolds can improve pharmacokinetic properties like bioavailability. acs.org This has driven considerable research into the synthesis of not only the natural products themselves but also novel, non-natural compounds containing this framework for exploration in drug discovery programs. researchgate.net The inherent ring strain and specific reactivity of the bicyclo[3.2.1]octane system also present unique and interesting challenges and opportunities in synthetic organic chemistry.
Scope and Relevance of Bicyclo 3.2.1 Oct 6 Ene 3 Carboxylic Acid Studies
Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid is primarily of interest as a synthetic intermediate or a building block for the construction of more complex molecules. lookchem.com While direct biological applications of this specific acid are not extensively documented in mainstream literature, the relevance of the broader class of functionalized bicyclo[3.2.1]octane derivatives is well-established.
For instance, closely related bicyclo[3.2.1]octenone chiral building blocks have been successfully employed in the total synthesis of complex indole (B1671886) alkaloids like (–)-dihydrocorynantheol. clockss.org In these syntheses, the bicyclic system serves as a versatile scaffold from which the intricate polycyclic target is assembled. clockss.org Similarly, studies on 8-substituted bicyclo[3.2.1]octane-6-carboxylic acids have revealed that their corresponding amides can possess anti-convulsant properties. researchgate.net The strategic placement of the carboxylic acid function on the bicyclo[3.2.1]octene framework provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, allowing for the diversification of the core structure into libraries of potential therapeutic agents. Therefore, the scope of this compound studies is intrinsically linked to its potential as a precursor for generating novel, biologically active compounds.
Below is a table summarizing the key chemical properties of the title compound.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 88211-22-7 |
| PubChem CID | 13239187 |
Historical Context of Bicyclic Systems in Synthesis
De Novo Synthesis Strategies
The formation of the bicyclo[3.2.1]octene skeleton from acyclic or monocyclic precursors can be achieved through various powerful cyclization strategies. These de novo approaches are critical for establishing the core architecture of the target molecule.
Diels-Alder Cycloaddition Approaches to Bicyclo[3.2.1]octene Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone in the synthesis of cyclic and bicyclic compounds. While direct intermolecular Diels-Alder reactions to form the bicyclo[3.2.1]oct-6-ene system are less common, the strategy is often employed to construct key intermediates. For instance, a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization has been developed for the one-pot construction of highly functionalized bicyclo[3.2.1]octanes. This approach highlights the power of integrating cycloaddition with subsequent bond-forming events to rapidly build molecular complexity. Organocatalysis has also been applied, with chiral imidazolidinones developed by MacMillan and others enabling enantioselective Diels-Alder reactions, which can serve as a key step in synthetic sequences targeting chiral bicyclo[3.2.1]octane derivatives.
Intramolecular Diels-Alder Reactions for Bicyclo[3.2.1]octane Framework Construction
The Intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for constructing the bicyclo[3.2.1]octane framework, offering excellent control over stereochemistry. A notable example is the synthesis of functionalized, enantiopure bicyclo[3.2.1]octane systems starting from the commercially available monoterpene (R)-carvone. mdpi.comnih.govnih.gov This sequence involves the initial conversion of carvone (B1668592) into a 5-vinyl-1,3-cyclohexadiene derivative. mdpi.comnih.gov This key intermediate then undergoes a thermally induced IMDA reaction to form a tricyclo[3.2.1.0²·⁷]oct-3-ene system. mdpi.comnih.gov Subsequent regioselective cleavage of a cyclopropane (B1198618) ring within this tricyclic adduct ultimately yields the desired bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov
The key IMDA reaction proceeds by heating the 5-vinyl-1,3-cyclohexadiene precursor in a sealed tube. nih.gov This transformation builds the complex tricyclic intermediate which is then converted to the final bicyclic system. mdpi.com This strategic combination of an IMDA reaction followed by a ring-opening rearrangement provides access to highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.comnih.gov
| Starting Material | Key Intermediate | Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (R)-Carvone | 5-vinyl-1,3-cyclohexadiene derivative (7) | Intramolecular Diels-Alder (IMDA) | Toluene, 190 °C, 48h | Tricyclo[3.2.1.0²·⁷]oct-3-ene derivative (8) | 80% | nih.gov |
Radical Annulation Approaches to Bicyclo[3.2.1]octane Motifs
Free-radical cyclizations provide an alternative and effective means for constructing bicyclic systems. A general [3+2] radical annulation strategy has been reported for the facile construction of bicyclo[3.2.1]octane motifs found in ent-kaurane and beyerane-type diterpenoids. acs.orgnih.govresearchgate.net This method demonstrates the utility of radical-based strategies in synthesizing complex natural product skeletons. acs.orgnih.gov
Another approach involves the transannular cyclization of cyclohept-4-enylmethyl radicals. These radicals can be generated from corresponding precursors and undergo cyclization to furnish the bicyclo[3.2.1]octane framework. Similarly, free-radical cyclization of unsaturated 1,3-oxathiolanes has been shown to produce bicyclo[3.2.1]octanols, highlighting the versatility of radical annulation in generating this important nucleus from various starting materials. cdnsciencepub.com These methods provide a rapid entry into the bicyclo[3.2.1]octane core, which is prevalent in many terpenoid natural products. cdnsciencepub.com
Functionalization and Derivatization Approaches
Once the bicyclic skeleton is established, subsequent reactions are often necessary to install or modify functional groups, such as the carboxylic acid moiety.
Carboxylic Acid Group Transformations (e.g., Esterification)
The carboxylic acid group on the bicyclo[3.2.1]oct-6-ene framework is a versatile handle for further synthetic modifications. Standard transformations such as esterification, amidation, and reduction can be readily performed. The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method to produce the corresponding esters. google.com For more sensitive substrates, milder methods like Steglich esterification can be employed. An example of this is the esterification of rac-exo-(indolo[2,3-b])bicyclo[3.2.1]oct-2-ene-6-carboxylic acid with podophyllotoxin (B1678966). ibmc.msk.ru
Conversely, esters can be hydrolyzed back to the carboxylic acid. In the synthesis of 8-thiabicyclo[3.2.1]octane analogs, mixed esters were de-esterified under non-hydrolytic conditions using aluminum trichloride (B1173362) and dimethyl sulfide (B99878) to yield the carboxylic acids, which could then be separated and re-esterified if needed. This demonstrates the reversible nature of this functional group transformation, which can be exploited for purification or further derivatization.
| Substrate | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Bicyclo(3.2.1.)octane-3-carboxylic acid | Methanol (B129727), Dichloroethane, H₂SO₄ (conc.), reflux | Fischer Esterification | Methyl bicyclo(3.2.1.)octane-3-carboxylate | google.com |
| rac-exo-(indolo[2,3-b])bicyclo[3.2.1]oct-2-ene-6-carboxylic acid | Podophyllotoxin, DCC, DMAP | Steglich Esterification | Podophyllotoxin ester derivative | ibmc.msk.ru |
Introduction of the Carboxylic Acid Moiety via CO₂ Insertion
The direct incorporation of a carboxylic acid group using carbon dioxide (CO₂) as a C1 source is a highly atom-economical and sustainable strategy. Recent advances in photoredox catalysis have enabled the carboxylation of unactivated alkenes with CO₂. researchgate.netnih.gov This process typically involves the visible-light-mediated generation of a CO₂ radical anion (CO₂•⁻), which can then add to the alkene. nih.gov
While specific examples of the direct carboxylation of a bicyclo[3.2.1]oct-6-ene substrate using this method are not prominently documented in the reviewed literature, the general methodology holds promise for this application. A hypothetical reaction would involve the photoredox-catalyzed arylcarboxylation of bicyclo[3.2.1]oct-6-ene. This would deliver a difunctionalized product, introducing both an aryl group and a carboxylic acid moiety across the double bond. researchgate.net Such reactions feature mild conditions (1 atm CO₂, room temperature) and a broad substrate scope, making them an attractive potential route for the synthesis of Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid analogs. researchgate.net However, the regioselectivity and stereoselectivity of such an addition to the bicyclic system would need to be investigated.
Regioselective Functionalization of Bicyclic Systems
The synthesis of highly functionalized bicyclo[3.2.1]octane systems can be achieved through strategic, regioselective reactions on precursors that already contain the core bicyclic structure. One effective approach begins with the readily available monoterpene, (R)-carvone, which can be converted into a tricyclo[3.2.1.02,7]octane intermediate. nih.gov The key step in forming the desired bicyclo[3.2.1]octene skeleton is the regioselective cleavage of the cyclopropane ring within this tricyclic system. nih.gov
For instance, the acid-catalyzed homoconjugate addition of nucleophiles, such as methanol, to the cyclopropyl (B3062369) ketone moiety occurs regio- and stereoselectively. This process opens the cyclopropane ring to afford the bicyclo[3.2.1]oct-2-ene system, selectively functionalized at the C-7 position. nih.gov This method highlights how the inherent strain and electronic properties of a complex intermediate can be harnessed to direct the regioselective introduction of functional groups, which can then be further elaborated to introduce a carboxylic acid moiety at the C-3 position. Further functionalization of related tetrahalobicyclo[3.2.1]octadiene systems through nucleophilic additions has also been explored as a versatile strategy for creating complex derivatives. acs.org
Rearrangement-Based Syntheses
Skeletal rearrangements represent a powerful class of reactions for accessing complex carbocyclic frameworks like the bicyclo[3.2.1]octene system from more easily accessible precursors. These methods often leverage the formation of reactive intermediates to drive the transformation from one bicyclic system to another.
Oxidative Decarboxylation and Skeletal Rearrangements from Bicyclo[2.2.2]octene Precursors
A prominent rearrangement-based strategy involves the oxidative decarboxylation of bicyclo[2.2.2]octane precursors. The treatment of certain bicyclo[2.2.2]octane-dicarboxylic acids with lead tetraacetate can induce a skeletal rearrangement to the bicyclo[3.2.1]octane system. researchgate.netcdnsciencepub.comresearchgate.net Research has shown that when keto dicarboxylic acids derived from bicyclo[2.2.2]octene precursors are subjected to these conditions, a mixture of products is often formed, including both the expected bicyclo[2.2.2]octenone and the rearranged bicyclo[3.2.1]octane derivatives. researchgate.netcdnsciencepub.com
This transformation is not a simple bisdecarboxylation but rather a more complex process. It is proposed that the reaction involves the oxidative decarboxylation of a single carboxylic acid group, which initiates the rearrangement cascade. researchgate.netresearchgate.net The efficiency and product distribution of this reaction are influenced by the structure of the starting material and the reaction conditions. The mechanism involves both carbonium ion and non-carbonium ion pathways, with the latter proceeding through organolead intermediates that can yield acetate (B1210297) products with retention of stereochemistry. rsc.org
Carbonium Ion Mediated Rearrangement Pathways
The skeletal rearrangement from the bicyclo[2.2.2]octane to the bicyclo[3.2.1]octane framework is mechanistically explained by the formation of a carbocation (carbonium ion) intermediate. researchgate.net This process is a classic example of a Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglscollege.ac.in
In the context of oxidative decarboxylation, the loss of carbon dioxide from one of the carboxylic acid groups generates a carbocation on the bicyclo[2.2.2]octane skeleton. researchgate.net This unstable intermediate readily undergoes rearrangement to the more thermodynamically stable bicyclo[3.2.1]octane system. researchgate.netresearchgate.net It has been proposed that this rearrangement can proceed via a 1,2-acyl migration. researchgate.netresearchgate.net The study of such rearrangements in natural product biogenesis, such as in stemodane diterpenes, provides further evidence for this carbocation-mediated pathway from a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system. mdpi.com Deamination studies of bicyclo[2.2.2]octan-2-yl amines also provide evidence for the formation of classical carbonium ions that precede rearrangement to non-classical, bridged ions implicated in the formation of the bicyclo[3.2.1]octane skeleton. rsc.org
Anionic Rearrangements of Bicyclo[3.2.1]oct-6-en-2-ols
Anionic rearrangements provide another synthetic avenue within the bicyclo[3.2.1]octene framework. Specifically, the treatment of 2-vinylbicyclo[3.2.1]oct-6-en-2-ols with a strong base like potassium hydride (KH) can induce a wikipedia.orgnih.gov sigmatropic shift. oup.comcapes.gov.br This type of rearrangement is related to the anionic oxy-Cope rearrangement, a powerful C-C bond-forming reaction driven by the formation of a stable enolate. wikipedia.org
In this specific system, the reaction of 2-vinylbicyclo[3.2.1]oct-6-en-2-ols leads primarily to the formation of [5-5] fused-ring compounds, also known as diquinanes. oup.comcapes.gov.br While this particular transformation does not directly yield a C3-functionalized bicyclo[3.2.1]octene, it demonstrates a key reactivity pattern of alcohols within this bicyclic system. The potential for tandem anionic wikipedia.orgnih.gov and oxy-Cope rearrangements in these substrates further highlights the utility of such pathways for skeletal reorganization. researchmap.jp
Catalytic Synthesis Routes
Modern catalytic methods, particularly those employing transition metals, offer highly efficient and selective routes to complex molecular architectures like this compound.
Palladium-Catalyzed Reactions
Palladium catalysis has proven to be exceptionally versatile for the construction and functionalization of the bicyclo[3.2.1]octane skeleton. One powerful method is the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This reaction builds the bicyclo[3.2.1]octane core and introduces a carbonyl group in a single, highly enantioselective step, providing a direct precursor to the target carboxylic acid. nih.gov
Another elegant approach involves the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization of linear carboxylic acids, which rapidly assembles the bicyclo[3.2.1]lactone scaffold. nih.gov Furthermore, palladium-catalyzed cycloalkenylation of silyl (B83357) enol ethers of alkenyl ketones is a known method for creating bicyclo[3.2.1]octane ring systems. jst.go.jp For the direct introduction of the carboxylic acid group, palladium-catalyzed carbonylation reactions are ideal. researchgate.net These reactions can convert an alkene, such as a pre-formed bicyclo[3.2.1]oct-6-ene, into a carboxylic acid or its derivatives by reacting it with carbon monoxide and a suitable nucleophile. researchgate.netacs.org
Table 1: Overview of a Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation Reaction nih.gov
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃·CHCl₃ (5) | (S)-Difluorphos L1 (20) | K₂CO₃ | DCE/DCM (10/1) | 81 | 96 |
| 2 | Pd(OAc)₂ (10) | (S)-Difluorphos L1 (20) | K₂CO₃ | DCE/DCM (10/1) | 75 | 95 |
| 3 | Pd₂(dba)₃ (5) | (S)-Difluorphos L1 (20) | K₂CO₃ | DCE/DCM (10/1) | 78 | 96 |
Stille Cross-Coupling Protocols for Bicyclic Carboxylic Acid Derivatives
Stille cross-coupling reactions have proven effective for the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which are analogs of the target carboxylic acid. This methodology involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.
In the synthesis of these bicyclic derivatives, the reaction of a triflate precursor with various arylstannane intermediates has been shown to produce the desired coupled products in high yields. nih.govresearchgate.net The reactions are typically carried out in solvents such as 1-methyl-2-pyrrolidinone (B7775990) or dioxane, using palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) or tetrakis(triphenylphosphine)palladium(0). nih.gov The Stille protocol has demonstrated considerable success, furnishing the target compounds in yields ranging from 67% to 93%. nih.govresearchgate.net Notably, in some cases, the Stille coupling provided a cleaner reaction profile and higher yields compared to Suzuki coupling under the tested conditions. nih.govresearchgate.net
Table 1: Stille Cross-Coupling for the Synthesis of 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters
| Entry | Arylstannane | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Arylstannane A | Tris(dibenzylideneacetone)dipalladium(0), Tri-2-furylphosphine, ZnCl2 | 1-Methyl-2-pyrrolidinone | High |
This table is a representation of typical conditions and yields reported in the literature. nih.govresearchgate.net
Suzuki Coupling Strategies
Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, has also been employed in the synthesis of bicyclo[3.2.1]octene derivatives. While in some instances it was found to be less effective than the Stille coupling, leading to complex reaction mixtures, successful applications have been reported. nih.govresearchgate.net
For example, the reaction of a bicyclic triflate with benzofuranboronic acid under Suzuki conditions—using tetrakis(triphenylphosphine)palladium(0) as the catalyst, lithium chloride as an additive, and sodium carbonate as a base in dioxane—afforded the desired 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester in an 82% yield. nih.gov However, the reaction with thiopheneboronic acid under similar conditions resulted in a complex mixture of products, highlighting the substrate-dependent nature of this methodology. nih.gov
Palladium(II)-Catalyzed Tandem Intramolecular β-C(sp³)–H Olefination and Lactonization
A novel and efficient approach to the bicyclo[3.2.1] lactone scaffold, a close derivative of the corresponding carboxylic acid, involves a palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction. nih.govresearchgate.netnyu.edu This method transforms a linear carboxylic acid precursor bearing a tethered olefin into the bicyclo[3.2.1] lactone motif in a single step. nih.govresearchgate.netnyu.edu
The reaction demonstrates a broad substrate scope and is compatible with a variety of common functional groups. nih.govresearchgate.net This strategy offers a significant simplification of the synthetic route to these bridged scaffolds by providing a novel disconnection that was previously inaccessible through conventional methods. nih.gov The versatility of this reaction has been showcased by its application in the construction of the core structure of the meroterpenoid cochlactone A. nih.gov
Asymmetric Tandem Heck/Carbonylation Reactions
Palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have emerged as a powerful tool for the construction of chiral bicyclo[3.2.1]octenes and their saturated analogs. nih.govresearchgate.netnih.gov This desymmetrization process allows for the synthesis of bicyclo[3.2.1]octenes with a chiral quaternary and a tertiary carbon center in good yields and with high enantioselectivities. nih.gov
The reaction proceeds through an acyl-palladium intermediate, which then undergoes a migratory insertion of the alkene. nih.gov This methodology has been successfully applied to cyclopentenes, reacting them with carbon monoxide to afford a series of bicyclo[3.2.1]octenes. nih.gov The use of chiral ligands, such as (S)-difluorphos, enables the production of enantioenriched bicyclo[3.2.1]octane products bearing an all-carbon quaternary center and two tertiary stereogenic centers in yields ranging from 50% to 98% and enantiomeric excesses of 88% to 97%. sciengine.com
Nickel-Catalyzed Decarboxylation
Nickel-catalyzed decarboxylative cross-coupling reactions represent a modern approach for the formation of C-C bonds, utilizing carboxylic acids or their derivatives as stable and readily available starting materials. nih.govdigitellinc.comnih.govresearchgate.net These methods typically involve the conversion of a carboxylic acid to a redox-active ester, which then undergoes nickel-catalyzed coupling with an organic halide. nih.govnih.gov While this strategy has been successfully applied to the functionalization of strained bicyclic systems like bicyclo[1.1.1]pentanes, its direct application to the synthesis of this compound or its close analogs from a precursor with a leaving group at the 3-position is not extensively documented in the provided literature. nih.govnih.gov
The general principle involves the generation of a radical intermediate via decarboxylation, which then participates in the nickel catalytic cycle. nih.govnih.gov This approach has been shown to be effective for coupling bicyclo[1.1.1]pentyl carboxylic acids with (hetero)aryl bromides, enabled by photoactive electron donor-acceptor complex activation. nih.govnih.gov The extension of this methodology to the bicyclo[3.2.1]octene system would likely involve the synthesis of a suitable carboxylic acid precursor and its subsequent nickel-catalyzed decarboxylative coupling.
Gold-Catalyzed Cycloisomerization for Bicyclo[3.2.1]oct-2-ene Systems
Gold-catalyzed cycloisomerization of 1,6-enynes has been developed as an efficient and mild synthetic route for the preparation of functionalized bicyclo[3.2.1]oct-2-ene systems. acs.orgresearchgate.netnih.gov This atom-economical catalytic process allows for the formation of the bicyclic core in good to excellent yields (55-91%). acs.orgnih.gov
The reaction pathway, either a 5-exo or 6-endo cyclization, is dependent on the substitution pattern of the alkyne moiety. acs.orgnih.gov The use of catalysts such as IPrAuNTf2 has proven effective in promoting this transformation. acs.orgnih.gov The utility of this method has been demonstrated on a multi-gram scale with a low catalyst loading, highlighting its potential for larger-scale synthesis. acs.orgnih.gov Density functional theory (DFT) calculations have been used to support the proposed mechanistic pathway and the stability of the intermediates. acs.orgnih.gov
Biocatalytic and Enzymatic Synthetic Processes
Biocatalytic and enzymatic methods offer a green and highly selective alternative for the synthesis of complex molecules, including bicyclic carboxylic acids and their derivatives. While a direct enzymatic synthesis of this compound is not explicitly detailed, several biocatalytic approaches could be envisioned for the preparation of chiral precursors.
Enzymes such as lipases are known for their ability to perform kinetic resolutions of racemic esters or acids, which could be applied to a racemic mixture of this compound or its ester. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used for the resolution of a diastereomeric mixture of racemic ethyl bicyclo[3.2.0]hept-6-ylidene-acetate, a structurally related bicyclic system. acs.org
Furthermore, transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines from ketones. whiterose.ac.uk A ketone precursor to this compound could be stereoselectively aminated using a ω-transaminase. The resulting chiral amine could then be converted to the corresponding carboxylic acid through established chemical transformations. This chemoenzymatic approach would allow for the introduction of the desired stereochemistry at the C3 position. The synthesis of a bridged bicyclic amine, exo-3-amino-8-aza-bicyclo[3.2.1]oct-8-yl-phenyl-methanone, using a mutated (S)-ω-TA has been reported, demonstrating the feasibility of this approach for related bicyclic systems. whiterose.ac.uk
The combination of chemical and biocatalytic steps has been successfully used to produce enantiopure bicyclic intermediates on a larger scale. For example, a chemoenzymatic process was developed for the production of (1R,2S,4S,5S)-4-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, where the key stereochemistry was introduced via an enantioselective desymmetrization reaction catalyzed by a recombinant pig liver esterase. chemeurope.com
Enzymatic Resolution of Racemic Bicyclic Esters
Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases and esterases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. While specific studies on the enzymatic resolution of this compound esters are not extensively detailed in the provided context, the principles can be understood from studies on analogous bicyclic systems.
For instance, the enzymatic optical resolution of norbornane-type carboxylic esters, a related bicyclo[2.2.1]heptane system, has been demonstrated. ru.nl Pig liver esterase (PLE) is a frequently used enzyme for the hydrolysis of a wide range of esters due to its broad substrate specificity and high catalytic efficiency. ru.nl In a typical resolution, a racemic ester is subjected to hydrolysis by the enzyme. One enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. These two compounds, having different functional groups, can then be separated by conventional chemical methods. The success of such resolutions is highly dependent on the enzyme's enantioselectivity (E-value), with higher E-values indicating better separation.
A notable example in a similar bicyclic system is the efficient enzymatic resolution of a diastereomeric mixture of racemic ethyl bicyclo[3.2.0]hept-6-ylidene-acetate. researchgate.net In this case, Candida antarctica lipase B (CAL-B) was used, and the enantioselectivity was significantly improved by optimizing the solvent system, achieving an E-value greater than 200. researchgate.net This highlights the importance of reaction conditions in achieving high enantiomeric excess (ee) for the desired products.
The general approach for the enzymatic resolution of a racemic bicyclic ester is summarized in the table below.
| Step | Description |
| 1. Substrate Preparation | Synthesis of the racemic ester of the bicyclic carboxylic acid. |
| 2. Enzyme Selection | Screening of various lipases and esterases (e.g., Pig Liver Esterase, Candida antarctica lipase B) to identify an enzyme with high enantioselectivity for the substrate. |
| 3. Reaction | Incubation of the racemic ester with the selected enzyme in a suitable buffer and solvent system. The reaction is monitored until approximately 50% conversion is reached. |
| 4. Separation | The reaction mixture, now containing one enantiomer of the ester and the other enantiomer of the carboxylic acid, is separated using techniques such as extraction or chromatography. |
| 5. Analysis | The enantiomeric excess of the separated ester and acid is determined using chiral chromatography (e.g., HPLC or GC). |
Stereoselective Bioreductions for Chiral Intermediates
Stereoselective bioreductions, often employing whole microbial cells or isolated enzymes, are a cornerstone in the synthesis of chiral intermediates. These reactions typically involve the reduction of a prochiral ketone or aldehyde to a chiral alcohol with high enantioselectivity. The resulting chiral alcohol can then be a versatile building block for the synthesis of more complex molecules like this compound.
While direct bioreduction to form the this compound is not detailed, the synthesis of chiral bicyclic intermediates through this method is well-documented for related structures. For example, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using baker's yeast (Saccharomyces cerevisiae) has been explored. nih.govmdpi.com This process can be highly enantioselective, yielding enantiomerically enriched bicyclic alcohols. nih.govmdpi.com
Hydroxysteroid dehydrogenases (HSDHs) are another class of enzymes that have been successfully used for the bioreduction of bicyclic ketones. nih.govmdpi.com These enzymes, often used in combination with coenzyme recycling systems, can provide high yields and excellent enantioselectivities. The choice of microorganism or enzyme is critical, as different biocatalysts can exhibit different stereopreferences, leading to the formation of either the (R)- or (S)-alcohol.
The following table outlines the key aspects of stereoselective bioreductions for generating chiral bicyclic intermediates.
| Parameter | Description |
| Biocatalyst | Whole microbial cells (e.g., Saccharomyces cerevisiae, Mortierella ramanniana) or isolated enzymes (e.g., alcohol dehydrogenases, hydroxysteroid dehydrogenases). nih.govmdpi.com |
| Substrate | A prochiral ketone or a racemic ketone within a bicyclic framework. |
| Reaction Type | Asymmetric reduction of a carbonyl group to a hydroxyl group. |
| Product | An enantiomerically enriched chiral alcohol. |
| Key Advantage | High enantioselectivity under mild reaction conditions. |
Stereoselective and Enantioselective Synthesis
The construction of the bicyclo[3.2.1]octane framework with precise control over its stereochemistry is a significant challenge in organic synthesis. Various strategies have been developed to achieve this, including the use of chiral starting materials, diastereoselective reactions, and desymmetrization protocols.
Enantiopure Construction from Chiral Starting Materials (e.g., Carvone)
A powerful approach to enantiopure compounds is to start with a readily available chiral molecule from the "chiral pool." (R)-carvone, a naturally occurring monoterpene, has proven to be a versatile starting material for the synthesis of enantiopure bicyclo[3.2.1]octane systems. nih.govmdpi.comnih.gov This strategy leverages the existing stereocenter in carvone to induce chirality in the final bicyclic product.
One reported synthesis involves the conversion of (R)-carvone into a 5-vinyl-1,3-cyclohexadiene derivative. nih.gov This intermediate then undergoes an intramolecular Diels-Alder reaction upon heating to form a tricyclo[3.2.1.02,7]oct-3-ene system. nih.gov Subsequent regioselective cleavage of the cyclopropane ring within this tricyclic intermediate leads to the formation of the desired functionalized bicyclo[3.2.1]octane framework. mdpi.comnih.gov This method allows for the preparation of highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives. nih.gov
The key transformations in the synthesis of enantiopure bicyclo[3.2.1]octane systems from carvone are outlined below.
| Step | Transformation | Key Features |
| 1 | Conversion of (R)-carvone to a 5-vinyl-1,3-cyclohexadiene derivative. | Introduction of the diene and dienophile moieties required for the subsequent intramolecular reaction. nih.gov |
| 2 | Intramolecular Diels-Alder reaction. | Thermal cyclization to form a tricyclic intermediate with the bicyclo[3.2.1]octane core embedded. nih.gov |
| 3 | Cyclopropane ring opening. | Regioselective cleavage of one of the cyclopropane bonds to afford the final bicyclo[3.2.1]octane product. mdpi.comnih.gov |
Diastereoselective Synthesis of Bicyclo[3.2.1]octane Derivatives
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. Several methods have been developed for the diastereoselective construction of the bicyclo[3.2.1]octane skeleton.
One approach involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans, which can be transformed into functionalized bicyclo[3.2.1]octan-8-ones. nih.gov When sulfone derivatives are used, this rearrangement proceeds with high stereospecificity to yield exclusively the endo-configured diastereomers. nih.gov
Another strategy utilizes a unique reaction between pent-4-ene-1,3-diones and vinyl diketones to efficiently synthesize a wide array of bicyclo[3.2.1]octanediones in good to excellent yields. researchgate.net Furthermore, a stereodivergent synthesis of bicyclo[3.2.1]octenes has been reported using Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis. nih.gov By tuning the reaction conditions, it is possible to obtain different stereoisomers of the bridged products. nih.gov
The following table summarizes some of the reported diastereoselective methods for the synthesis of bicyclo[3.2.1]octane derivatives.
| Method | Starting Materials | Key Intermediate/Transition State | Product |
| Palladium-catalyzed rearrangement | 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Palladium-complexed intermediate | Functionalized bicyclo[3.2.1]octan-8-ones nih.gov |
| Annulation of diones | Pent-4-ene-1,3-diones and vinyl diketones | Annulation transition state | Bicyclo[3.2.1]octanediones researchgate.net |
| Catalytic annulation | Nazarov reagents and alkenyl 1,2-diketones | Aldol-type intermediate | Bicyclo[3.2.1]octenes nih.gov |
| Cascade reaction | 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | 2,7-dioxabicyclo[3.2.1]octane derivative | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides beilstein-journals.org |
Desymmetrization Protocols for Bicyclo[3.2.1]octane Systems
Desymmetrization of a prochiral or meso compound is an efficient strategy for the synthesis of chiral molecules. This approach involves the differentiation of two enantiotopic or diastereotopic groups or faces in a symmetrical starting material.
One powerful desymmetrization protocol for constructing chiral bicyclo[3.2.1]octanes involves a palladium-catalyzed asymmetric tandem Heck/carbonylation of cyclopentenes. nih.gov This method allows for the synthesis of multifunctional chiral bicyclo[3.2.1]octanes with one all-carbon quaternary and two tertiary stereogenic centers in high diastereo- and enantioselectivities. nih.gov
Another effective desymmetrization strategy is the enantioselective desymmetrization of prochiral cyclic 1,3-diketones. Chiral phosphoric acids can catalyze the intramolecular Michael cyclization of 2,2-disubstituted cyclic 1,3-diones that are tethered to an electron-deficient alkene. semanticscholar.org This reaction creates multiple stereocenters, including an all-carbon quaternary center, in a single step, providing access to enantiomerically enriched bicyclo[3.2.1]octanes. semanticscholar.org
The table below provides an overview of desymmetrization protocols for the synthesis of chiral bicyclo[3.2.1]octane systems.
| Method | Starting Material | Catalyst/Reagent | Key Transformation | Product |
| Palladium-catalyzed tandem Heck/carbonylation | Substituted cyclopentenes | Palladium catalyst with a chiral ligand | Asymmetric desymmetrization of the cyclopentene | Chiral bicyclo[3.2.1]octanes nih.gov |
| Chiral phosphoric acid-catalyzed Michael cyclization | 2,2-disubstituted cyclic 1,3-diones with a tethered alkene | Chiral phosphoric acid | Enantioselective desymmetrizing enolization followed by intramolecular Michael addition | Enantiomerically enriched bicyclo[3.2.1]octanes semanticscholar.org |
Functional Group Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can participate in a range of reactions, including oxidation, reduction, and substitution.
The carboxylic acid functional group is in a high oxidation state. Further oxidation typically leads to decarboxylation, with the loss of carbon dioxide. The specific products of such reactions would depend on the oxidizing agent and reaction conditions. For instance, oxidative decarboxylation can be achieved using various reagents, leading to the formation of radical or cationic intermediates at the 3-position of the bicyclic system. The stability and subsequent reactions of these intermediates would be influenced by the bicyclic ring's structure.
Another potential oxidation pathway involves the double bond in the bicyclic system. Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the double bond, leading to the formation of dicarboxylic acids or other oxidized products, depending on the workup conditions. The proximity of the carboxylic acid at the 3-position could potentially influence the stereochemical outcome of such an oxidation.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Lead Tetraacetate | Bicyclo[3.2.1]oct-6-en-3-yl acetate | Oxidative Decarboxylation |
| Ozone, then DMS | 3-Formyl-cyclopentane-1-acetic acid | Ozonolysis |
| KMnO4 (hot, conc.) | Cyclopentane-1,3-dicarboxylic acid | Oxidative Cleavage |
The carboxylic acid group of this compound can be reduced to a primary alcohol, affording (Bicyclo[3.2.1]oct-6-en-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.
The double bond within the bicyclic system can also be reduced, typically through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This would yield Bicyclo[3.2.1]octane-3-carboxylic acid. The selective reduction of either the carboxylic acid or the double bond would depend on the choice of reagents and reaction conditions. For instance, catalytic hydrogenation is generally effective for reducing the alkene without affecting the carboxylic acid, while LiAlH₄ would selectively reduce the carboxylic acid.
Table 2: Potential Reduction Reactions and Products
| Reducing Agent | Functional Group Reduced | Product |
| LiAlH₄, then H₃O⁺ | Carboxylic Acid | (Bicyclo[3.2.1]oct-6-en-3-yl)methanol |
| H₂, Pd/C | Alkene | Bicyclo[3.2.1]octane-3-carboxylic acid |
| LiAlH₄, then H₂, Pd/C | Both | (Bicyclo[3.2.1]octan-3-yl)methanol |
The carboxylic acid group is a precursor to various other functional groups through substitution reactions at the carbonyl carbon. These reactions typically proceed through the activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using a coupling agent.
One of the most common substitution reactions is esterification . This compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
Another important substitution is amide formation . The carboxylic acid can be reacted with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acyl chloride first. The synthesis of amides from related bicyclo[3.2.1]octane carboxylic acid derivatives has been reported, demonstrating the viability of this transformation.
Table 3: Examples of Substitution Reactions
| Reagent(s) | Product Functional Group | Example Product Name |
| SOCl₂, then CH₃OH | Ester | Methyl bicyclo[3.2.1]oct-6-ene-3-carboxylate |
| CH₃NH₂, DCC | Amide | N-Methylbicyclo[3.2.1]oct-6-ene-3-carboxamide |
| SOCl₂ | Acyl Chloride | Bicyclo[3.2.1]oct-6-ene-3-carbonyl chloride |
Reactivity of the Bicyclic Ring System
The bicyclo[3.2.1]oct-6-ene framework possesses a strained double bond, which is a key site for reactivity. The rigid, bridged structure of the ring system can also influence the stereochemical outcome of reactions.
The double bond in this compound can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with a suitable diene. The facial selectivity of the cycloaddition would be influenced by the steric hindrance of the bicyclic framework and the position of the carboxylic acid group. While the formation of the bicyclo[3.2.1]octane system can be achieved through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, the subsequent participation of the resulting double bond in intermolecular cycloadditions is also a possibility.
The reactivity of the double bond is also evident in related systems. For example, the ring-opening cross-metathesis of bicyclo[3.2.1]oct-6-en-3-ones has been reported, highlighting the accessibility of the double bond for reactions with transition metal catalysts.
While nucleophilic substitution reactions are not typical for unactivated alkenes, the strained nature of the bicyclo[3.2.1]octene system can lead to interesting reactivity. For instance, acid-catalyzed addition of nucleophiles to the double bond could occur, potentially leading to ring-opening or rearrangement products. The regioselectivity and stereoselectivity of such additions would be dictated by the stability of the resulting carbocationic intermediates, which are influenced by the bicyclic structure.
In related bicyclo[3.2.1]octane systems, acid-catalyzed nucleophilic addition to a cyclopropyl ketone moiety has been shown to proceed with a rapid and efficient opening of the cyclopropane ring. This suggests that the strained framework can facilitate reactions that might be less favorable in more flexible systems. The presence of the carboxylic acid group could also play a role in such reactions, either through intramolecular participation or by influencing the electronic nature of the bicyclic system.
Double Michael Addition to Cyclic Dienones
The construction of the bicyclo[3.2.1]octane skeleton can be efficiently achieved through a double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. rsc.org This powerful annulation strategy allows for the formation of the characteristic bridged-ring system in a single step. The reaction involves a tandem sequence of two conjugate additions, where a nucleophile adds first to one of the enone's double bonds, and the resulting enolate then undergoes an intramolecular Michael addition to the second double bond, closing the bicyclic ring.
This methodology has been successfully applied to the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones from 7-membered ring dienones. rsc.org The reaction proceeds with good to excellent yields (42–96%) and offers a degree of stereochemical control at the newly formed bridged center, which can be a secondary, tertiary, or even a quaternary carbon. rsc.orgresearchgate.net While this specific reaction directly forms a ketone derivative, the principles are applicable to the synthesis of precursors that could be converted to this compound.
Cyclopropane Ring Opening Reactions
A prominent synthetic route to functionalized bicyclo[3.2.1]octane systems involves the selective fragmentation of tricyclo[3.2.1.0²·⁷]octane derivatives. mdpi.comnih.gov This transformation hinges on the strategic opening of the strained cyclopropane ring within the tricyclic precursor, which cleanly affords the target bicyclo[3.2.1]octane framework. researchgate.net The regioselective cleavage of the cyclopropane C1-C2 bond can be initiated by various reagents and conditions. nih.gov
One effective method involves treatment with the homogenous electron transfer reagent samarium(II) iodide (SmI₂). nih.gov When a tricyclic ketone precursor is treated with SmI₂ in a THF/tert-butanol mixture at low temperatures (-40 °C), a regioselective cleavage of the C1-C2 bond occurs, yielding the bicyclo[3.2.1]octane ring system. nih.gov
Acid-catalyzed ring opening provides another versatile approach. mdpi.comnih.gov The reaction of a tricyclic precursor with nucleophilic reagents in the presence of an acid catalyst, such as p-toluenesulphonic acid (PTSA) or hydrochloric acid (HCl), leads to efficient cyclopropane cleavage. nih.gov The specific product depends on the nucleophile used in the reaction medium.
| Reagent/Catalyst | Nucleophile | Product Description | Reference |
| SmI₂/THF-tBuOH | - | Regioselective C1-C2 bond cleavage | nih.gov |
| PTSA or HCl | Methanol | Acid-initiated homoconjugate addition of methanol | mdpi.comnih.gov |
| PTSA | Benzyl alcohol | Formation of a benzyloxy ether derivative | nih.gov |
| HCl | Water | Formation of a dihydroxy derivative | mdpi.comnih.gov |
Homoconjugate Addition Reactions
Homoconjugate addition represents a key reactivity pattern for cyclopropyl ketone derivatives that serve as precursors to the bicyclo[3.2.1]octane system. nih.gov In the context of tricyclo[3.2.1.0²·⁷]octane systems, acid-initiated homoconjugate addition of a nucleophile to the cyclopropyl ketone moiety results in the opening of the three-membered ring. mdpi.comnih.gov
For instance, treating a tricyclic precursor with methanol and a catalytic amount of acid (PTSA or HCl) at room temperature results in a high-yield formation of a 7-methoxy-bicyclo[3.2.1]oct-2-ene derivative. mdpi.comnih.gov This reaction proceeds via a regio- and stereoselective addition of methanol from the back of the C-1 position, affording the bicyclo[3.2.1]octene system with specific functionalization at the C-7 position. mdpi.comnih.gov
Rearrangement Mechanisms
The strained bicyclic framework of the bicyclo[3.2.1]octene system makes it susceptible to various rearrangement reactions, often proceeding through carbocationic intermediates. These skeletal reorganizations can lead to the formation of different, often more stable, bicyclic or polycyclic structures.
Carbocation-Mediated Skeletal Reorganizations
Carbocation-mediated rearrangements are fundamental in the chemistry of bicyclic systems. The interconversion of different bicyclic scaffolds, such as the rearrangement of a bicyclo[2.2.1] system to a bicyclo[3.2.1]nonane, can be facilitated by the formation of a carbocation intermediate followed by an alkyl shift. nih.gov In the context of the bicyclo[3.2.1]octene skeleton, the generation of a carbocation, for example, through the treatment of an alcohol precursor with a strong acid like HBr, can initiate a cascade of bond migrations. nih.gov These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation. The specific outcome of such a reaction is highly dependent on the substrate's structure and the reaction conditions. Photoinduced skeletal rearrangements involving radical-mediated pathways have also been explored, demonstrating the versatility of the bicyclo[3.2.1]octene ring system in synthesizing diverse terpenoids. researchgate.net
1,2-Acyl Migrations
Rearrangements involving a 1,2-acyl migration are a known pathway for the transformation of bicyclo[2.2.2]octene systems into bicyclo[3.2.1]octane derivatives. cdnsciencepub.comresearchgate.net This type of rearrangement typically occurs under conditions that generate a carbocation intermediate. For example, the oxidative decarboxylation of a bicyclo[2.2.2]octane dicarboxylic acid with lead tetraacetate can produce a carbonium ion that subsequently undergoes rearrangement. cdnsciencepub.comresearchgate.net The proposed mechanism involves the migration of an acyl group to the adjacent cationic center, leading to a ring expansion of one of the bridges and contraction of another, ultimately yielding the thermodynamically more stable bicyclo[3.2.1]octane skeleton. researchgate.net
Stability and Electronic Properties influencing Reactivity
The reactivity of this compound and its derivatives is profoundly influenced by the inherent stability and electronic properties of its bridged-ring structure. The bicyclic framework is strained, which is a key factor in many of its characteristic reactions, such as ring-opening and rearrangement cascades. researchgate.net
The conformation of intermediates derived from this skeleton plays a crucial role. For example, studies on the related bicyclo[3.2.1]oct-6-en-8-ylidene have shown that it can exist in different conformations, such as a "classical" carbene or a "foiled" carbene where the divalent carbon bends toward the double bond. nih.gov These distinct conformations lead to different rearrangement products, highlighting how subtle changes in geometry can dictate reaction pathways. The interaction between the C=C double bond and other functional groups or reactive centers within the molecule is a defining electronic feature, enabling reactions like homoconjugate additions and influencing the stability of cationic intermediates. nih.govnih.gov The potential for through-space electronic interactions in bridged systems can also contribute to their unique reactivity profiles compared to simpler monocyclic or acyclic analogs. acs.org
Structural Elucidation and Advanced Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[3.2.1]octane systems. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's structure can be assembled.
The proton NMR spectrum of bicyclo[3.2.1]octene derivatives provides crucial information about the electronic environment and connectivity of hydrogen atoms. In derivatives such as 2,5-Dimethyl-bicyclo[3.2.1]oct-2-ene, characteristic signals can be observed. google.com For instance, the olefinic proton typically appears as a multiplet around 5.07 ppm. google.com The bridgehead protons and the protons on the carbon backbone resonate in the upfield region, typically between 1.3 and 2.2 ppm, with their multiplicity revealing vicinal coupling relationships. google.com The specific chemical shifts and coupling patterns are highly dependent on the substitution and stereochemistry (endo vs. exo) of the carboxylic acid group.
Interactive Table: Representative ¹H NMR Data for a Bicyclo[3.2.1]octene Derivative (2,5-Dimethyl-bicyclo[3.2.1]oct-2-ene) google.com
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic H | 5.07 | m | - |
| Bridgehead H | 2.17 | t | 4 |
| CH | 2.08 | d | 17 |
| CH₂ & CH | 1.68-1.82 | m | - |
| CH₃ | 1.65 | s | - |
| CH₂ | 1.33-1.58 | m | - |
| CH₃ | 1.09 | s | - |
Note: Data is for a representative derivative. Shifts and multiplicities for Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For bicyclo[3.2.1]octane derivatives, the carbonyl carbon of the carboxylic acid group is typically observed in the downfield region, around 170-180 ppm. The olefinic carbons (C6 and C7) show characteristic signals in the range of 125-140 ppm. The bridgehead carbons and other sp³-hybridized carbons of the bicyclic system appear in the upfield region of the spectrum. The precise chemical shifts are sensitive to the substituents on the bicyclic frame.
Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Bicyclo[3.2.1]octene Derivatives
| Carbon Assignment | Typical Chemical Shift Range (ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C=C (Olefinic) | 125 - 140 |
| Bridgehead CH | 35 - 50 |
| CH-COOH | 40 - 55 |
| Aliphatic CH₂ | 20 - 40 |
Note: These are general ranges, and specific values depend on the exact structure and solvent.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals and for determining the stereochemistry of complex molecules like this compound.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to establish the correlation between a proton and the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of protons. mdpi.comresearchgate.net For bicyclic systems, NOESY experiments are critical for establishing stereochemistry, such as the endo or exo orientation of the carboxylic acid group at the C3 position. mdpi.com For example, a strong NOESY correlation between a proton on the substituent at C3 and one of the bridge protons (e.g., H8β) can confirm a specific stereochemical arrangement. mdpi.com Such experiments have been pivotal in confirming the structure and stereochemistry of various bicyclo[3.2.1]octane systems. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. For this compound, the molecular formula is C₉H₁₂O₂. nih.gov
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this molecular formula. The calculated monoisotopic mass is 152.08373 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include:
Loss of the carboxyl group (-COOH) as a radical.
Decarboxylation (loss of CO₂).
Retro-Diels-Alder reaction, a characteristic fragmentation for bicyclic systems containing a double bond, which would lead to the cleavage of the molecule into two smaller, stable fragments.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Mechanistic Pathways
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For bicyclic systems, DFT calculations can provide valuable insights into the energetics of various reaction pathways, helping to predict the feasibility and selectivity of transformations. While specific DFT studies on the reaction mechanisms of Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid are not extensively documented, the principles can be inferred from studies on related bicyclo[3.2.1]octane derivatives.
For instance, DFT calculations have been employed to study the photochemical reactions of benzobicyclo[3.2.1]octadiene systems, revealing the intricate details of their cycloaddition pathways. researchgate.net These studies demonstrate the power of DFT in mapping out potential energy surfaces and identifying key transition states and intermediates. In the context of this compound, DFT could be used to model reactions such as additions to the double bond, reactions involving the carboxylic acid group, and rearrangements of the bicyclic framework. Such calculations would involve optimizing the geometries of reactants, products, and transition states to determine activation energies and reaction enthalpies.
A study on the synthesis of functionalized bicyclo[3.2.1]octanes utilized DFT calculations to understand the stereoselectivity of certain transformations. researchgate.net These computational models can help rationalize experimentally observed product distributions and guide the design of new synthetic routes. For this compound, DFT could predict the stereochemical outcome of reactions, such as epoxidation of the double bond or nucleophilic attack at the carbonyl carbon.
| Computational Method | Application in Bicyclic Systems | Potential Application to this compound |
| B3LYP/6-31G* | Elucidation of cycloaddition reaction mechanisms. researchgate.net | Modeling addition reactions to the C6-C7 double bond. |
| DFT | Understanding stereoselectivity in synthetic transformations. researchgate.net | Predicting the stereochemical outcome of functional group modifications. |
| DFT | Investigating rearrangement pathways of carbocation intermediates. | Elucidating potential skeletal rearrangements under acidic conditions. |
Computational Studies on Intermediate Stability and Reactivity
The stability and reactivity of intermediates, such as carbocations and carbanions, are crucial in determining the course of a chemical reaction. The bicyclo[3.2.1]octane framework can support the formation of various charged intermediates, and their stability has been a subject of considerable computational investigation.
Computational studies on the 2-bicyclo[3.2.1]octanyl cation have revealed the dominance of nonclassical structures, which are significantly more stable than their classical counterparts. researchgate.net These nonclassical ions involve delocalization of charge over multiple carbon atoms, leading to enhanced stability. The presence of the double bond in this compound could further influence the stability of a carbocation formed at a nearby position through electronic interactions.
Conversely, the stability of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion has been extensively studied in the context of homoaromaticity. While initial studies were debated, more recent quantum mechanics calculations, particularly those assessing magnetic susceptibility, support the presence of homoaromatic stabilization in this and related anions. This stabilization arises from through-space delocalization of the negative charge. The formation of a carbanion from this compound, for instance, by deprotonation at a position alpha to the carboxylic acid, would likely be influenced by the electronic effects of both the double bond and the carboxylate group.
Theoretical investigations into a series of nitro and aza derivatives of bicyclo[3.2.1]octane have used computational methods to evaluate their stability, with bond dissociation energies (BDEs) being a key parameter. acs.org These studies show that the stability of the bicyclic framework can be significantly altered by the introduction of functional groups. acs.org
| Intermediate | Key Stabilizing/Destabilizing Factors | Computational Method | Reference System |
| 2-Bicyclo[3.2.1]octanyl cation | Nonclassical ion formation, charge delocalization. | DFT, ab initio | 2-Bicyclo[3.2.1]octanyl tosylate solvolysis |
| Bicyclo[3.2.1]octa-3,6-dien-2-yl anion | Homoaromaticity, through-space charge delocalization, inductive effects. | DFT, ab initio | Bicyclo[3.2.1]octa-2,6-diene deprotonation |
| Bicyclo[3.2.1]octane radicals | Influence of fused rings and substituent orientation. | DFT | Photochlorination of norbornane (B1196662) systems |
Molecular Modeling for Conformation and Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its chemical reactivity and potential biological activity. Molecular modeling techniques, including force field methods and quantum chemical calculations, are employed to explore the conformational landscape of such molecules.
A computational study on various isomers of cyclooctene (B146475) systems found that bicyclo[3.2.1]octane is the most stable isomer, highlighting the inherent stability of this bridged ring system. atlantis-press.com The geometrical parameters obtained from these calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecular structure.
Molecular modeling can also be used to study the intermolecular interactions of this compound. The carboxylic acid moiety is capable of forming strong hydrogen bonds, both as a donor and an acceptor. Computational models can predict the geometry and energetics of these hydrogen-bonding interactions, which are crucial for understanding its behavior in different solvent environments and its potential binding to biological macromolecules.
| Conformational Feature | Computational Finding | Relevance to this compound |
| Six-membered ring conformation | Chair-like conformation is generally more stable in related systems. montclair.edu | The preferred conformation of the six-membered ring will influence the overall shape. |
| Carboxylic acid orientation | Axial vs. equatorial positioning will have different energies. | The orientation of the carboxylic acid will affect its reactivity and intermolecular interactions. |
| Inherent stability | The bicyclo[3.2.1]octane framework is computationally shown to be highly stable. atlantis-press.com | Provides a stable scaffold for functionalization. |
Electronic Structure Analysis (e.g., Homoaromaticity, Charge Delocalization)
The electronic structure of this compound and its derivatives is of fundamental interest, particularly with respect to the potential for through-space interactions between the double bond and other functional groups or charged centers.
The concept of homoaromaticity, where conjugation is interrupted by a single sp3-hybridized carbon atom, is highly relevant to the bicyclo[3.2.1]octane system. researchgate.net As mentioned earlier, extensive computational work on the bicyclo[3.2.1]octa-3,6-dien-2-yl anion supports the idea of homoaromatic stabilization through charge delocalization. This delocalization is a through-space phenomenon, where the p-orbitals of the allyl system and the double bond overlap. While this compound is a neutral molecule, the potential for such interactions could be realized in its corresponding anion or in transition states.
Conversely, the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, with 4π electrons in a cyclic array, has been described as bishomoantiaromatic and is computationally shown to be less stable than a corresponding localized allyl cation. researchgate.net This highlights the delicate balance of electronic factors that govern stability in these systems.
Ab initio and DFT calculations have been used to analyze the electronic structure of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, with some early studies suggesting that the stabilizing effect of the C6-C7 double bond is primarily inductive rather than due to homoaromatic delocalization. montclair.edu However, more recent studies employing methods that calculate magnetic properties, a key indicator of aromaticity, have provided stronger evidence for homoaromaticity.
For this compound, an electronic structure analysis would involve examining its molecular orbitals (HOMO and LUMO) to understand its reactivity towards electrophiles and nucleophiles. The interaction between the π-orbitals of the double bond and the orbitals of the carboxylic acid group could also be investigated to determine the extent of electronic communication between these two functional moieties.
| Electronic Phenomenon | Description | Evidence in Bicyclo[3.2.1] Systems |
| Homoaromaticity | Aromatic stabilization through space in a system with a disrupted conjugated cycle. researchgate.net | Supported by DFT and magnetic susceptibility calculations for the bicyclo[3.2.1]octadienyl anion. |
| Bishomoantiaromaticity | Destabilization due to a 4n π-electron cyclic system with two sp3 interruptions. researchgate.net | Observed in the bicyclo[3.2.1]octadienyl cation. researchgate.net |
| Charge Delocalization | Spreading of electronic charge over multiple atoms. | A key feature in both the nonclassical cations and homoaromatic anions of the bicyclo[3.2.1]octane framework. researchgate.net |
| Inductive Effects | Through-bond polarization of electron density. | Contributes to the stability of charged intermediates in bicyclic systems. montclair.edu |
Applications of Bicyclo 3.2.1 Oct 6 Ene 3 Carboxylic Acid in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Synthesis
The bicyclo[3.2.1]octane framework is a recurring structural motif in a wide array of biologically active compounds and natural products. Its inherent conformational rigidity and defined stereochemistry make it an attractive starting point for synthetic chemists. Derivatives of this structure, including 8-oxa-bicyclo[3.2.1]oct-6-en-3-one, are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The functional groups on the bicyclic system, such as the carboxylic acid and the alkene, provide reactive handles for a variety of chemical transformations, allowing for the elaboration of the core structure into more intricate molecular frameworks. lookchem.commdpi.com The synthesis of highly functionalized and enantiomerically pure bicyclo[3.2.1]octane systems, for instance from the monoterpene carvone (B1668592), highlights its utility as a versatile building block. mdpi.com
Precursor to Structurally Diverse Polycyclic Systems
The strained bicyclic system of bicyclo[3.2.1]oct-6-ene-3-carboxylic acid is a potent precursor for the synthesis of diverse polycyclic compounds. The alkene functionality can participate in various cycloaddition reactions, serving as a gateway to more complex bridged and fused ring systems. For example, derivatives like bicyclo[3.2.1]oct-6-en-2-one are convenient starting materials for preparing bridged polycyclic, homoconjugated ketones. acs.org Methodologies involving cascade reactions have been developed to transform bicyclo[3.2.1]octane skeletons into diverse frameworks, demonstrating the strategic importance of this core structure in accessing complex molecular architectures. researchgate.net
Synthesis of Bridged Bicyclic Lactones
Bridged bicyclic lactones containing the bicyclo[3.2.1]octane core are present in numerous bioactive natural products. nih.govnih.gov While various methods exist for their synthesis, modern catalytic approaches have proven particularly effective. A notable strategy involves a palladium(II)-catalyzed tandem intramolecular reaction that transforms a linear carboxylic acid with a tethered olefin into the bicyclo[3.2.1] lactone motif. nih.govnih.govresearchgate.net This process proceeds through a β-C(sp³)–H olefination followed by lactonization. researchgate.net The reaction demonstrates broad substrate scope and functional group compatibility, even allowing for the inclusion of heteroatoms like oxygen or nitrogen in the backbone to yield novel tetrahydropyran (B127337) and piperidine (B6355638) bicyclo[3.2.1]lactones. researchgate.net This powerful annulation provides a novel synthetic route that can be broadly applied to the preparation of various bioactive natural products containing this core structure. nih.govnih.gov
Table 1: Palladium-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones
| Starting Material Type | Catalyst/Ligand System | Product | Key Features | Citations |
| Linear carboxylic acid with tethered olefin | Pd(II) / N-Acyl aminoethyl phenyl thioether | Bicyclo[3.2.1] lactone | Tandem β-C(sp³)–H olefination and lactonization; Broad substrate scope | nih.gov, nih.gov, researchgate.net |
| Cyclopent-3-en-1-ols | Palladium catalyst and ligands | Bridged bicyclic lactones | Hydroalkoxycarbonylation and hydroxycarbonylation; Additive-free | researchgate.net |
Intermediate in Natural Product Total Synthesis
The bicyclo[3.2.1]octane skeleton is a cornerstone in the architecture of several classes of natural products. Its incorporation provides a rigid scaffold that is crucial for their biological activity.
Kaurane diterpenoids are a large family of natural products characterized by a tetracyclic ring system that includes a bicyclo[3.2.1]octane core for the C and D rings. mdpi.com The synthesis of this core is a critical step in the total synthesis of these complex molecules. researchgate.net Various synthetic strategies have been developed to construct this motif, including radical annulation reactions and cascade approaches. nih.govrsc.org For example, a general [3 + 2] radical annulation has been reported for the facile construction of the bicyclo[3.2.1]octane framework in ent-kaurane-type diterpenoids. nih.gov A unified strategy for synthesizing architecturally distinct ent-kauranoids has been demonstrated from a common spirolactone intermediate, which is transformed to build the bicyclo[3.2.1]octane framework via a Pd-mediated oxidative cyclization. acs.org
Podophyllotoxin (B1678966) is a potent antineoplastic agent, and significant research has been dedicated to synthesizing analogues with improved properties. researchgate.net One strategy to enhance structural diversity involves creating C4-ester derivatives with bridged moieties. ibmc.msk.ruscispace.com In this context, a derivative of this compound, specifically rac-exo-(indolo[2,3-b])bicyclo[3.2.1]oct-2-ene-6-carboxylic acid, has been used as a structural component. ibmc.msk.ruscispace.com This acid was coupled with podophyllotoxin via Steglich esterification to produce a novel analogue. ibmc.msk.ruscispace.com Biological testing of this synthesized compound on carcinoma A549 cells demonstrated its ability to cause full depolymerization of microtubules at a concentration of 10 μM, showcasing how the incorporation of the bicyclo[3.2.1]octane moiety can modulate biological activity. ibmc.msk.ru
Table 2: Research Findings on a Podophyllotoxin Analogue
| Analogue Name | Synthetic Method | Biological Activity | Cytotoxicity (EC50) | Citations |
| 4-O-{(6R,8S,9R)-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepto[b]indol-8-ylcarbonyl}-L-podophyllotoxin | Steglich esterification of podophyllotoxin with rac-exo-(indolo[2,3-b])bicyclo[3.2.1]oct-2-ene-6-carboxylic acid | Full depolymerization of microtubules in A549 cells at 10 μM | 710±30 nM | ibmc.msk.ru, scispace.com |
Tropane (B1204802) alkaloids are a class of secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane core structure. nih.govehu.es This core is fundamental to their wide array of biological activities. ehu.es While many syntheses focus on building this nitrogen-containing bicyclic system from acyclic precursors or through modifications of tropinone, the bicyclo[3.2.1]octane framework itself is the essential structural component. nih.govehu.es An efficient synthetic strategy enabling late-stage functionalization at various positions on the tropane core is crucial for developing analogues with tailored biological properties. nih.gov A general approach to tropane alkaloids and their analogues relies on the construction of the 8-azabicyclo[3.2.1]octane core, which can then be further functionalized. acs.org The inherent structure of this compound provides the fundamental carbon skeleton required for accessing this important class of alkaloids.
Precursors to Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are a class of physiologically active lipid compounds that mediate a wide range of biological effects. Their complex structures, featuring a central five-membered ring, have made them attractive targets for total synthesis. researchgate.netmdpi.com A common strategy in prostaglandin synthesis involves the use of bicyclic precursors that can be elaborated to install the requisite stereochemistry and functionality of the target molecule.
While various bicyclic systems, such as those based on bicyclo[3.3.0]octene and bicyclo[3.2.0]heptane scaffolds, have been successfully employed as key intermediates in the synthesis of prostaglandins and their analogues, the direct utilization of this compound is not extensively documented in prominent synthetic routes. rsc.orgmdpi.com The established Corey synthesis, for instance, relies on a lactone intermediate derived from a different bicyclic precursor. mdpi.com
Research into prostaglandin analogues often explores novel scaffolds to modulate biological activity. For example, β-ketophosphonates incorporating bicyclo[3.3.0]octene and bicyclo[3.3.0]octane fragments have been synthesized as precursors for the ω-side chain of new prostaglandin analogues. rsc.orgmdpi.com These studies highlight the modular nature of prostaglandin synthesis, where different cyclic moieties can be incorporated to fine-tune the pharmacological profile. Although this compound possesses a bicyclic core, its specific application as a direct precursor in the well-established pathways to natural prostaglandins remains an area for further exploration.
Design and Synthesis of Conformationally Constrained Bicyclic Systems
The rigid framework of the bicyclo[3.2.1]octane skeleton makes it an excellent building block for the synthesis of conformationally constrained molecules. Such molecules, by virtue of their restricted conformational freedom, can exhibit enhanced binding affinity and selectivity for biological targets. The synthesis of highly functionalized and enantiopure bicyclo[3.2.1]octane systems is therefore of significant interest in drug discovery and chemical biology. mdpi.com
A variety of synthetic methodologies have been developed to access the bicyclo[3.2.1]octane core. These include intramolecular Diels-Alder reactions, double Michael additions, and various organocatalytic cascade reactions. nih.govmdpi.comrsc.org For instance, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane (B1198618) ring opening has been shown to be a viable strategy for preparing enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com
Furthermore, palladium-catalyzed intramolecular alkene-alkyne coupling reactions have been employed to synthesize enantioenriched bicyclo[3.2.1]octadienes. researchgate.net The resulting products contain versatile functional groups that can be further elaborated. The development of stereoselective methods is crucial for accessing specific isomers with desired biological activities. To this end, efficient and stereoselective syntheses of functionalized bicyclo[3.2.1]octan-8-ones have been achieved through palladium-catalyzed rearrangements of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. nih.gov
This compound, with its inherent bicyclic structure and carboxylic acid functionality, represents a potential starting material or intermediate for the synthesis of more complex, conformationally constrained molecules. The carboxylic acid handle can be used for further chemical transformations, while the bicyclic core provides the desired rigidity.
Q & A
Q. What are the established synthetic routes for Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid, and what key intermediates are involved?
A common method involves converting the sodium salt of the bicyclic precursor to its acid chloride using oxalyl chloride, followed by cyclization under reflux with triethylamine in benzene . Critical intermediates include the acid chloride derivative, which undergoes cationic rearrangement to form the bicyclic structure. Reaction optimization should focus on solvent choice and temperature to minimize side reactions.
Q. How can researchers characterize the stereochemical and structural properties of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry, particularly for distinguishing endo/exo configurations. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment. Computational tools (e.g., DFT calculations) can model dihedral angles and predict stability, as seen in decarboxylation studies of similar bicyclic systems .
Q. What are the stability considerations for handling this compound in laboratory settings?
The compound is sensitive to heat and light due to its strained bicyclic framework. Storage at –20°C under inert gas (e.g., argon) is advised. Stability tests under varying pH and temperature conditions should precede long-term experimental use. Decarboxylation risks are elevated at high temperatures, particularly in acidic or basic media .
Advanced Research Questions
Q. How do substituents influence radical rearrangements in bicyclo[3.2.1]octene systems, and what experimental controls are necessary?
Substituents like electron-withdrawing groups stabilize radical intermediates, altering product ratios between bicyclo[3.2.1] and bicyclo[2.2.2] derivatives. Radical trapping agents (e.g., TEMPO) and isotopic labeling can validate mechanistic pathways. For example, radical-stabilizing groups reverse the preference for strained bicyclo[3.2.1] systems, favoring equatorial isomers due to torsional steering .
Q. What computational strategies are effective for predicting reaction outcomes in strained bicyclic systems?
Density Functional Theory (DFT) calculations can model transition states and dihedral angles critical to reactivity. For instance, decarboxylation rates correlate with the dihedral angle (~90°) between the β-keto acid’s COOH group and the ketone’s π-system. Molecular dynamics simulations further elucidate solvent effects on reaction trajectories .
Q. How can researchers resolve contradictions in product distributions observed during bicyclo[3.2.1]octene synthesis?
Contradictions often arise from competing strain stabilization and substituent effects. Systematic screening using automated microfluidic platforms (e.g., multidimensional reaction arrays) enables rapid optimization of parameters like catalyst loading and solvent polarity. Statistical analysis (e.g., DOE) identifies dominant factors influencing product ratios .
Q. What methodologies are recommended for studying degradation pathways under oxidative or photolytic conditions?
Accelerated stability studies using UV-Vis spectroscopy and LC-MS monitor degradation products. For photolytic pathways, quartz reactors with controlled wavelength exposure are critical. Radical scavengers (e.g., BHT) can isolate specific degradation mechanisms, while X-ray crystallography confirms structural changes in degraded samples .
Methodological Notes
- Experimental Design : Prioritize small-scale screening (e.g., 0.1–1 mmol) to minimize reagent waste and risks associated with reactive intermediates.
- Data Analysis : Use multivariate regression to correlate substituent electronic effects with reaction outcomes.
- Safety Protocols : Adhere to MedChemExpress guidelines for handling reactive intermediates, including fume hood use and emergency contact protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
